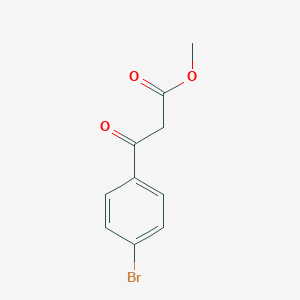

Methyl 3-(4-bromophenyl)-3-oxopropanoate

Beschreibung

Methyl 3-(4-bromophenyl)-3-oxopropanoate (C₁₀H₉BrO₃) is an ester derivative featuring a brominated phenyl ring and a ketone-functionalized propanoate backbone. Its synthesis involves the acid-catalyzed esterification of 4-bromobenzaldehyde with methyl acetoacetate under reflux conditions . The bromine atom at the para position of the phenyl ring enhances its reactivity in electrophilic aromatic substitution and hydrolysis reactions, making it a versatile intermediate in organic synthesis, drug development, and materials science .

Key applications include:

- Pharmaceutical Research: Investigated as a precursor for anti-inflammatory and anticancer agents due to its ability to release bioactive intermediates (e.g., 3-(4-bromophenyl)-3-oxopropanoic acid) upon hydrolysis .

- Chemical Synthesis: Used in nucleophilic substitution and oxidation-reduction reactions to generate substituted phenyl derivatives .

Eigenschaften

IUPAC Name |

methyl 3-(4-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZLRGHNGDZHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373746 | |

| Record name | methyl 3-(4-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126629-81-0 | |

| Record name | methyl 3-(4-bromophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126629-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

In a typical procedure, methyl acetoacetate (1.0 equiv) is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), generating a reactive enolate. Subsequent addition of 4-bromobenzoyl chloride (1.1 equiv) at 0°C facilitates acylation, yielding the β-keto ester after aqueous workup. Key parameters include:

-

Base selection : NaH outperforms weaker bases like potassium carbonate due to its strong deprotonation capacity.

-

Solvent system : Anhydrous DMF ensures solubility of intermediates while minimizing hydrolysis.

-

Temperature control : Maintaining 0°C during acylation prevents side reactions such as ester hydrolysis.

Yield and Scalability

Reported yields for this method range from 70–85%, with scalability demonstrated at the 100-gram scale. Impurities primarily arise from incomplete acylation or over-addition of the acyl chloride, necessitating careful stoichiometric control.

Grignard Reaction Followed by Oxidation

A two-step strategy involving Grignard addition to methyl acrylate, followed by oxidation, offers an alternative route. This method is advantageous for introducing aromatic bromine substituents at an early stage.

Grignard Addition to Methyl Acrylate

4-Bromophenyl magnesium bromide, prepared in situ from 1-bromo-4-bromobenzene and magnesium, reacts with methyl acrylate in tetrahydrofuran (THF) at −10°C. The intermediate methyl 3-(4-bromophenyl)-3-hydroxypropanoate is isolated in 65–75% yield after aqueous extraction.

Oxidation to β-Keto Ester

The secondary alcohol is oxidized to the ketone using Jones reagent (CrO3/H2SO4) or catalytic copper acetate under aerobic conditions. Recent advancements demonstrate that copper acetate (10 mol%) in acetonitrile at 100°C achieves 85% conversion within 1 hour, with molecular oxygen serving as the terminal oxidant.

Table 1: Oxidation Conditions Comparison

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Jones reagent | Acetone | 0–25 | 2 | 78 |

| Cu(OAc)₂/O₂ | MeCN | 100 | 1 | 85 |

| Pyridinium chlorochromate | DCM | 25 | 4 | 62 |

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling has emerged as a versatile tool for constructing aryl-ketone linkages. A Suzuki-Miyaura coupling between methyl 3-oxopropanoate boronic ester and 4-bromoiodobenzene exemplifies this approach.

Catalytic System and Conditions

Using PdXPhosG2 (12 mol%) and Pd/C (0.12 equiv) in a dioxane/water mixture, the boronic ester undergoes coupling with 4-bromoiodobenzene at 80°C for 4 hours. Ammonium formate is subsequently added to reduce residual palladium, simplifying purification.

Advantages and Limitations

-

Yield : 90–95% isolated yield after column chromatography.

-

Functional group tolerance : Compatible with ester and ketone moieties.

-

Cost : High catalyst loading may limit industrial applicability.

Multi-Component Synthesis via Hantzsch-Type Reactions

Five-component reactions (5CR) enable rapid assembly of polyfunctional molecules. A Hantzsch-inspired protocol combines 4-bromobenzaldehyde, ethyl cyanoacetate, methyl acetoacetate, ammonium acetate, and methanol under reflux to furnish tetrahydropyridine derivatives, with this compound as a key intermediate.

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation between 4-bromobenzaldehyde and ethyl cyanoacetate, followed by Michael addition to methyl acetoacetate. Cyclization and dehydrogenation yield the β-keto ester.

Optimization Highlights

-

Solvent : Methanol enhances solubility of polar intermediates.

-

Catalyst : Ammonium acetate (2.0 equiv) accelerates imine formation.

Hydrolysis of β-(Alkoxy)imino Carbonyl Precursors

Copper-mediated oxidation of β-(alkoxy)imino esters provides a redox-neutral route to β-keto esters. Methyl 3-((benzyloxy)imino)-3-(4-bromophenyl)propanoate, when treated with Cu(OAc)₂ (10 mol%) in acetonitrile under oxygen, undergoes C(sp³)–H oxidation to yield the target compound.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-bromophenyl)-3-oxopropanoate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential as a precursor in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-bromophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The bromine atom in the phenyl ring can engage in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Halogen-Substituted Analogs

| Compound Name | Molecular Formula | Substituent(s) | Key Features | Biological Activity |

|---|---|---|---|---|

| This compound | C₁₀H₉BrO₃ | Br (para) | High reactivity due to bromine’s polarizability; enhances electrophilic substitution | Anticancer, antimicrobial |

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | C₁₀H₉ClO₃ | Cl (para) | Lower molecular weight; reduced reactivity compared to Br analog | Antimicrobial |

| Methyl 3-(4-fluorophenyl)-3-oxopropanoate | C₁₀H₉FO₃ | F (para) | Strong electron-withdrawing effect; alters electronic properties | Anticancer |

| Methyl 3-(4-methylphenyl)-3-oxopropanoate | C₁₁H₁₂O₃ | CH₃ (para) | Steric hindrance from methyl group; reduced ring reactivity | Antimicrobial |

Table 2: Analogs with Dual Halogen Substitution

| Compound Name | Molecular Formula | Substituents | Key Features | Source |

|---|---|---|---|---|

| Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate | C₁₀H₇ClFO₃ | Cl (para), F (meta) | Dual halogenation increases binding affinity and stability | |

| Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate | C₁₁H₁₀Br₂O₃ | Br (phenyl and ester) | Dual bromination enhances biological activity and cross-coupling reactivity |

Impact of Substituents on Reactivity and Bioactivity

Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability make this compound more reactive in nucleophilic substitution compared to its chlorine analog . In antimicrobial assays, the brominated compound showed higher potency than the chlorinated derivative, likely due to improved membrane permeability .

Fluorine’s Electronic Effects :

- The fluorine-substituted analog exhibits unique electronic properties, such as increased metabolic stability and enhanced interactions with enzyme active sites, making it more effective in anticancer applications .

Methyl Group Steric Effects :

- The methyl-substituted compound demonstrates reduced reactivity in electrophilic substitutions due to steric hindrance, limiting its utility in complex syntheses .

Dual Halogenation: Compounds like Methyl 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate exhibit synergistic effects, where dual halogenation improves thermal stability and binding to biological targets (e.g., kinase enzymes) .

Case Studies and Research Findings

Anticancer Activity: this compound demonstrated IC₅₀ values of 12–15 μM against breast cancer cell lines (MCF-7), outperforming its methyl- and chloro-substituted analogs (IC₅₀ > 25 μM) . Fluorine-substituted derivatives showed selective cytotoxicity toward prostate cancer cells (PC-3), attributed to fluorine’s ability to modulate electron density in the phenyl ring .

Antimicrobial Efficacy :

- The brominated compound inhibited Staphylococcus aureus growth at 50 μg/mL, while the chlorinated analog required 75 μg/mL for similar efficacy .

Synthetic Utility: Dual-brominated derivatives (e.g., Ethyl 2-bromo-3-(4-bromophenyl)-3-oxopropanoate) are preferred in Suzuki-Miyaura cross-coupling reactions due to their enhanced oxidative addition kinetics .

Biologische Aktivität

Methyl 3-(4-bromophenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a ketone functional group within a propanoate structure. Its molecular formula is , with a molar mass of approximately 257.08 g/mol. The presence of the bromine atom significantly influences its electronic properties and biological activity, making it an interesting subject for medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In various studies, compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism of action typically involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The compound has also been explored for its anticancer properties . Studies suggest that it may interact with various molecular targets involved in cancer cell proliferation and survival. For example, it has been shown to induce apoptosis in specific cancer cell lines, which is critical for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Antimicrobial | Chlorine instead of bromine; different reactivity | |

| Methyl 3-(4-fluorophenyl)-3-oxopropanoate | Anticancer | Fluorine atom imparts unique electronic properties | |

| Methyl 3-(4-methylphenyl)-3-oxopropanoate | Antimicrobial | Methyl group affects steric and electronic environment |

The presence of bromine enhances reactivity compared to chlorine or fluorine analogs, contributing to its distinct biological profile.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Molecules highlighted that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

- Anticancer Mechanisms : In a study focusing on cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The IC50 value for inducing apoptosis in HeLa cells was found to be approximately 25 µM, demonstrating its potency in targeting cancer cells .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

- Interaction with Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmission and can influence cancer cell behavior.

- Cell Membrane Disruption : The lipophilicity imparted by the brominated aromatic ring may facilitate the penetration of microbial membranes, leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.